molecular formula C8H4N4O2 B1375848 6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid CAS No. 1315363-86-0

6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid

Cat. No.: B1375848
CAS No.: 1315363-86-0
M. Wt: 188.14 g/mol
InChI Key: MOKPOWWDCQRHBW-UHFFFAOYSA-N
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Description

6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, with a cyano group at the 6-position and a carboxylic acid group at the 3-position

Biochemical Analysis

Biochemical Properties

6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can influence the activity of the kinases, leading to changes in cellular signaling pathways . Additionally, this compound can bind to specific proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell signaling and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid typically involves the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds. One common method involves the reaction of 5-aminopyrazole with ethyl cyanoacetate under basic conditions, followed by cyclization to form the desired pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate and a solvent like ethanol or dimethylformamide.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as employing continuous flow reactors for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride. Typical reaction conditions involve the use of solvents such as ethanol, methanol, or dimethylformamide, and catalysts like acids or bases to facilitate the reactions.

Major Products Formed

The major products formed from these reactions are often novel pyrazolo[1,5-a]pyrimidine derivatives with potential biological activities. These derivatives can exhibit various pharmacological properties, making them valuable for further research and development .

Scientific Research Applications

Comparison with Similar Compounds

6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N4O2/c9-1-5-2-10-7-6(8(13)14)3-11-12(7)4-5/h2-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKPOWWDCQRHBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315363-86-0
Record name 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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